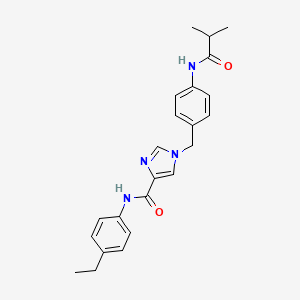
N-(4-ethylphenyl)-1-(4-isobutyramidobenzyl)-1H-imidazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(4-ethylphenyl)-1-(4-isobutyramidobenzyl)-1H-imidazole-4-carboxamide is a useful research compound. Its molecular formula is C23H26N4O2 and its molecular weight is 390.487. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(4-ethylphenyl)-1-(4-isobutyramidobenzyl)-1H-imidazole-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes an imidazole ring, which is known for its role in biological systems and as a scaffold for various pharmacologically active compounds.
Research indicates that this compound functions primarily as an inhibitor of specific enzymes involved in tumor growth and immune response modulation. Notably, it has been identified as a dual inhibitor of indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO). These enzymes are crucial in regulating the immune response and tumor microenvironment by modulating tryptophan metabolism, leading to immune evasion by tumors .
Antitumor Effects
In vitro studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance:
- Cell Lines Tested : A549 (lung cancer), SGC-7901 (gastric cancer), HeLa (cervical cancer).
- IC50 Values : The compound showed IC50 values ranging from 10.96 µM to 75.87 µM across different cell lines, indicating potent activity compared to standard chemotherapeutics like 5-fluorouracil (5-FU) and methotrexate (MTX) with IC50 values typically higher than those observed for this compound .
Induction of Apoptosis
The mechanism by which this compound exerts its antitumor effects includes the induction of apoptosis in cancer cells. Key findings include:
- Protein Expression Changes : Treatment with the compound increased the expression of pro-apoptotic protein Bax while decreasing anti-apoptotic protein Bcl-2 in a time-dependent manner, suggesting activation of the mitochondrial apoptotic pathway .
- Apoptosis Rates : In HeLa cells treated with the compound, apoptosis rates reached 68.2%, significantly higher than the 39.6% observed with 5-FU treatment .
Data Table: Antiproliferative Activity
| Cell Line | IC50 (µM) | Comparison Drug | IC50 of Comparison Drug (µM) |
|---|---|---|---|
| A549 | 10.96 | 5-FU | 25 |
| SGC-7901 | 4.07 | MTX | 20 |
| HeLa | 2.96 | 5-FU | 15 |
Case Studies
Several preclinical studies have highlighted the compound's efficacy in combination therapies:
- Combination with Immune Checkpoint Inhibitors : The compound has been shown to enhance the effectiveness of anti-PD-L1 therapies in mouse models, leading to improved tumor growth inhibition .
- Synergistic Effects with Chemotherapy : When used alongside traditional chemotherapeutics, such as gemcitabine, the compound demonstrated additive effects on tumor suppression in various models .
Eigenschaften
IUPAC Name |
N-(4-ethylphenyl)-1-[[4-(2-methylpropanoylamino)phenyl]methyl]imidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2/c1-4-17-5-9-20(10-6-17)26-23(29)21-14-27(15-24-21)13-18-7-11-19(12-8-18)25-22(28)16(2)3/h5-12,14-16H,4,13H2,1-3H3,(H,25,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIZGSQCNGDVIMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














